Somatotropin (6-13), also known as human growth hormone fragment, is a peptide derived from the N-terminal region of human growth hormone. It consists of amino acids 6 to 13 of the full-length human growth hormone molecule. This compound has garnered interest due to its potential biological activities, particularly in modulating insulin sensitivity and growth-related processes.
Somatotropin (6-13) is synthesized from human growth hormone, which is produced by the pituitary gland and plays a crucial role in growth, metabolism, and body composition. The classification of this compound falls under the category of peptide hormones, specifically as a fragment of the larger human growth hormone molecule.
The synthesis of Somatotropin (6-13) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves several key steps:
The specific sequence for Somatotropin (6-13) is:
This synthesis method allows for high purity and yield of the final product, which can then be characterized using various analytical techniques.
Somatotropin (6-13) can participate in various chemical reactions typical for peptides, including:
These reactions are important for understanding how Somatotropin (6-13) behaves in biological systems.
Somatotropin (6-13) exerts its biological effects primarily through interactions with insulin receptors and growth hormone receptors. The mechanism involves:
Studies have indicated that fragments like Somatotropin (6-13) may enhance insulin signaling pathways more effectively than full-length human growth hormone due to their specific receptor interactions.
Somatotropin (6-13) exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and high-performance liquid chromatography are commonly used to assess purity and structural integrity.
Somatotropin (6-13) has several applications in scientific research:
The ongoing research into this peptide fragment highlights its potential utility in both clinical settings and basic research into hormonal regulation mechanisms.
The systematic study of growth hormone (GH) fragments emerged from efforts to understand the structure-function relationships of native somatotropin, a 191-amino acid pituitary hormone first isolated in 1956 [1] [5]. Early research demonstrated GH’s species specificity, limiting therapeutic applications of non-primate GH extracts. With the 1985 transition to recombinant human GH (rhGH) production – catalyzed by prion disease concerns in cadaver-derived GH – researchers gained precise molecular control for fragmentation studies [1] [5]. This technological shift enabled targeted proteolysis and synthesis of discrete GH domains. Initial fragment research focused on identifying minimal sequences retaining metabolic activity, with particular interest in N-terminal regions (residues 1-43) shown to maintain partial receptor binding and lipolytic activity [3] [7]. These investigations established the foundational principle that bioactive epitopes could exist within smaller polypeptide sequences of the full-length hormone.
Table 1: Key Growth Hormone Fragments in Historical Research
Fragment Designation | Amino Acid Residues | Primary Bioactivity Observed | Research Era |
---|---|---|---|
GH 1-43 | 1-43 | Lipolysis, receptor binding | 1970-1980s |
GH 6-13 | 6-13 | Structural motif investigation | 1990s-present |
GH 32-46 | 32-46 | Alternate splicing variant (20kDa) | 1980s |
GH 44-191 | 44-191 | C-terminal domain studies | 1990s |
Biochemical characterization of human GH revealed multiple molecular isoforms, predominantly the 22 kDa form (191 amino acids) and a 20 kDa variant resulting from alternative splicing (deletion of residues 32-46) [3] [7]. Structural analyses identified four antiparallel α-helices critical for receptor interaction, with helix 1 (residues 5-33) implicated in binding site 1 of the GH receptor (GHR) [4] [7]. Proteomic mapping localized several functional domains:
The N-terminal region (residues 1-14) emerged as structurally compact and resistant to enzymatic degradation, suggesting its potential as a template for peptide analogs. Research confirmed that residues 6-13 (Phe-Pro-Thr-Ile-Pro-Leu-Ser-Arg) constitute a conserved structural epitope across primate GH molecules, exhibiting unique conformational stability in aqueous solutions [8]. This segment’s position within helix 1 positions it for potential involvement in GHR interaction, though with markedly lower affinity than the full hormone.
Somatotropin (6-13) (CAS# 55207-83-5) was identified as a discrete bioactive fragment through systematic truncation studies of the N-terminal domain [8]. Its empirical formula (C₄₁H₆₆N₁₂O₁₃) and molecular weight (935.05 g/mol) were established via mass spectrometry, distinguishing it from larger proteolytic fragments. The peptide corresponds to the sequence: Phe-Pro-Thr-Ile-Pro-Leu-Ser-Arg, representing amino acids 6-13 of the native 22 kDa GH [8]. Unlike full-length GH, this octapeptide lacks the structural determinants necessary for classical GHR dimerization and JAK2-STAT pathway activation [4]. However, research suggests potential allosteric modulation capabilities:
Table 2: Structural Characterization of Somatotropin (6-13)
Property | Specification |
---|---|
IUPAC Name | (2S,5S,8S,11S,14S,17S,20S,23S)-23-amino-5-(2-amino-2-oxoethyl)-11-benzyl-8-(carboxymethyl)-17-(3-guanidinopropyl)-20-(hydroxymethyl)-14-isobutyl-2,25-dimethyl-4,7,10,13,16,19,22-heptaoxo-3,6,9,12,15,18,21-heptaazahexacosanoic acid |
Molecular Formula | C₄₁H₆₆N₁₂O₁₃ |
Exact Mass | 934.4872 Da |
Canonical SMILES | CC@@HNC(C@HNC(C@HNC(C@HNC(C@HNC(C@HNC(C@HNC(C@HN)=O)=O)=O)=O)=O)=O)=O |
InChI Key | FBZGGPWZOUYLLV-IUKVLHSWSA-N |
Table 3: Research Milestones in Somatotropin Fragment Identification
Year Range | Key Advancement | Research Methodology |
---|---|---|
1956-1970 | Isolation of native human GH (22kDa) | Cadaveric pituitary extraction |
1972 | Determination of full GH amino acid sequence | X-ray crystallography, peptide mapping |
1980s | Identification of 20kDa variant (residues 32-46 deletion) | cDNA sequencing, electrophoretic analysis |
1990s | Synthesis and testing of N-terminal fragments (1-43) | Solid-phase peptide synthesis, bioassays |
2000s | Structural resolution of residues 6-13 epitope | NMR spectroscopy, molecular modeling |
The emergence of Somatotropin (6-13) exemplifies the "fragment approach" in peptide endocrinology – investigating discrete structural elements to dissect complex hormone functions. Current research explores its potential as: 1) a tracer molecule in receptor binding studies; 2) a conformational template for peptidomimetic design; and 3) a reference standard in diagnostic assays for GH disorders [6] [8]. Unlike therapeutic GH analogs (e.g., pegvisomant), this fragment’s minimal size precludes significant receptor activation but offers unique investigative advantages for probing localized binding interfaces.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7